molecular formula C7H5FO2S B1316421 4-Fluoro-2-mercaptobenzoic acid CAS No. 81223-43-0

4-Fluoro-2-mercaptobenzoic acid

Cat. No.: B1316421
CAS No.: 81223-43-0
M. Wt: 172.18 g/mol
InChI Key: CZRNYBPPRDZSEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-mercaptobenzoic acid consists of a benzene ring with a fluorine atom (F) and a thiol group (SH) attached. The linear formula is FC6H3(SH)CO2H .

Scientific Research Applications

Antibacterial Agent Synthesis

4-Fluoro-2-mercaptobenzoic acid derivatives have been utilized in the synthesis of new biologically active molecules. One study demonstrates this by condensing specific compounds with 4-fluorobenzoic acid to create substances that showed promising antibacterial activities in certain concentrations (Holla, Bhat, & Shetty, 2003).

Mass Spectrometry for Metal Analysis

4-Mercaptobenzoic acid (MBA) has been introduced as a matrix for mass spectrometry analysis of metals. This application shows notable improvements in signal intensity and reproducibility, making it an effective tool for sensitive determination of trace metals in fine particulate matter (Sun et al., 2021).

SERS and DFT Investigation

The adsorption behavior of 4-MBA on silver colloids has been extensively studied using surface-enhanced Raman scattering (SERS) spectroscopy and density functional theory (DFT). This research offers valuable insights into the adsorption process and the contribution of electromagnetic and chemical enhancements in SERS spectra (Ho & Lee, 2015).

Coordination Chemistry

Research on 3- and 4-mercaptobenzoate ligands, derived from HSC6H4COOH, highlights their wide range of coordination modes. This includes monodentate bonding, chelation, and various bridging modes, offering diverse applications in areas like nanoparticle protection and heterobimetallic complex construction (Tiekink & Henderson, 2017).

Future Directions

: NIST Chemistry WebBook : Krackeler Scientific, Inc. : MilliporeSigma : ChemSpider : smolecule : ChemicalBook

Mechanism of Action

Target of Action

4-Fluoro-2-mercaptobenzoic acid, similar to its analog 4-Mercaptobenzoic acid (4-MBA), is a probe molecule with thiol and carboxylic groups . These groups allow it to form self-assembled monolayers (SAMs) on the surface of various substrates . The primary targets of this compound are therefore the surfaces of these substrates, where it forms a monolayer and interacts with other molecules or ions present in the environment .

Mode of Action

The compound interacts with its targets through the formation of SAMs. This interaction is primarily due to the thiol group, which has a strong affinity for metal surfaces, and the carboxylic group, which can form hydrogen bonds with other molecules

Biochemical Pathways

It’s known that 4-mercaptobenzoic acid (4-mba), a similar compound, has been used in the development of surface-enhanced raman spectroscopy (sers) sensors . In this context, the compound may affect the optical properties of the substrate, leading to enhanced Raman signals .

Pharmacokinetics

Metabolism and excretion are likely minimal due to the compound’s stability .

Result of Action

The primary result of the action of this compound is the formation of SAMs on the surface of the target substrate. This can lead to changes in the optical properties of the substrate, which can be used for sensing applications

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include the nature of the substrate, the presence of other molecules or ions in the environment, and the pH and temperature of the environment

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-mercaptobenzoic acid plays a crucial role in biochemical reactions due to its ability to form self-assembled monolayers (SAMs) on metal surfaces. This property makes it valuable in the development of surface-enhanced Raman spectroscopy (SERS) sensors . The compound interacts with enzymes, proteins, and other biomolecules through its thiol and carboxylic groups. These interactions are primarily characterized by the formation of covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a pH-sensitive reporter molecule in SERS-based intracellular pH measurements, which can provide insights into cellular metabolic states and disease conditions . The compound’s ability to modulate intracellular pH can affect various cellular processes, including enzyme activity and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, via its thiol group, leading to enzyme inhibition or activation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in alterations in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products may also have distinct biological effects that need to be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on cellular processes. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to form covalent bonds with proteins can also influence its distribution and activity within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

4-fluoro-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRNYBPPRDZSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508536
Record name 4-Fluoro-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81223-43-0
Record name 4-Fluoro-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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